molecular formula C7H14ClF2N B6646047 3,3-Difluoro-2,2-dimethylpiperidine hydrochloride

3,3-Difluoro-2,2-dimethylpiperidine hydrochloride

Cat. No. B6646047
M. Wt: 185.64 g/mol
InChI Key: IAYARRABDLLFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-2,2-dimethylpiperidine hydrochloride (DFDMPH) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DFDMPH is a piperidine derivative that is commonly used in the pharmaceutical industry as an intermediate in the synthesis of various drugs. In recent years, DFDMPH has also been studied for its potential use as a research tool in neuroscience and medicinal chemistry.

Mechanism of Action

3,3-Difluoro-2,2-dimethylpiperidine hydrochloride acts as a competitive antagonist of the nAChR α4β2 subtype. It binds to the receptor at the same site as acetylcholine, preventing its activation. This results in a decrease in the release of various neurotransmitters, including dopamine and glutamate, which are involved in learning and memory.
Biochemical and Physiological Effects
3,3-Difluoro-2,2-dimethylpiperidine hydrochloride has been shown to have several biochemical and physiological effects. In animal studies, 3,3-Difluoro-2,2-dimethylpiperidine hydrochloride has been shown to improve cognitive function and memory retention. It has also been shown to have anxiolytic and anti-depressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3,3-Difluoro-2,2-dimethylpiperidine hydrochloride in lab experiments is its selectivity for the nAChR α4β2 subtype. This allows for more specific targeting of this receptor and reduces the potential for off-target effects. However, one limitation of using 3,3-Difluoro-2,2-dimethylpiperidine hydrochloride is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

3,3-Difluoro-2,2-dimethylpiperidine hydrochloride has potential for further research in the areas of neuroscience and medicinal chemistry. One future direction could be the development of more soluble analogs of 3,3-Difluoro-2,2-dimethylpiperidine hydrochloride for easier administration in experiments. Another direction could be the exploration of 3,3-Difluoro-2,2-dimethylpiperidine hydrochloride's effects on other neurotransmitter systems, such as the serotonergic and noradrenergic systems. Additionally, 3,3-Difluoro-2,2-dimethylpiperidine hydrochloride could be studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia.

Synthesis Methods

3,3-Difluoro-2,2-dimethylpiperidine hydrochloride can be synthesized through a multistep process starting from 2,2-dimethylpiperidine. The first step involves the formation of a nitrile intermediate, which is then reduced to the corresponding amine. The amine is then treated with hydrochloric acid to yield 3,3-Difluoro-2,2-dimethylpiperidine hydrochloride hydrochloride.

Scientific Research Applications

3,3-Difluoro-2,2-dimethylpiperidine hydrochloride has been studied for its potential use as a research tool in neuroscience and medicinal chemistry. In neuroscience, 3,3-Difluoro-2,2-dimethylpiperidine hydrochloride has been used as a selective blocker of the nicotinic acetylcholine receptor (nAChR) α4β2 subtype. This subtype is involved in various physiological processes, including learning and memory, and has been implicated in several neurological disorders, such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

3,3-difluoro-2,2-dimethylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N.ClH/c1-6(2)7(8,9)4-3-5-10-6;/h10H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYARRABDLLFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCCN1)(F)F)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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